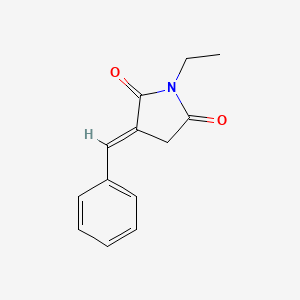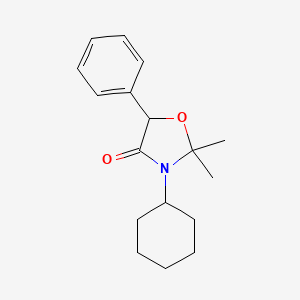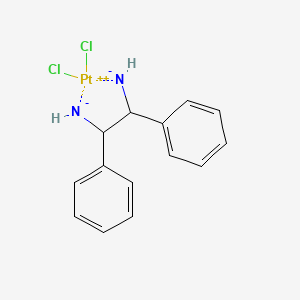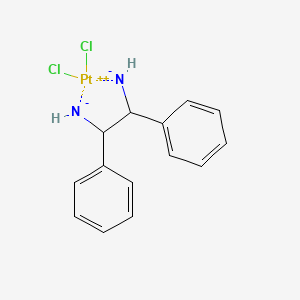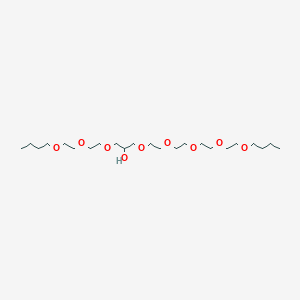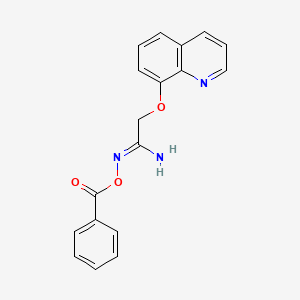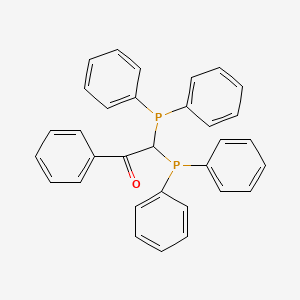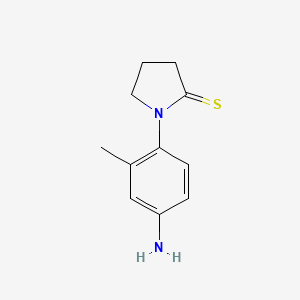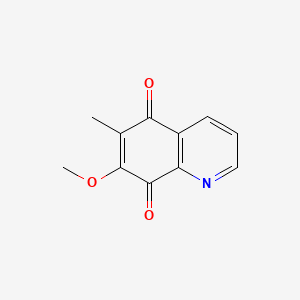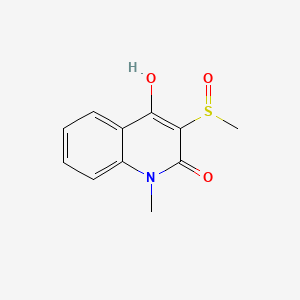![molecular formula C11H12O2 B12881522 1-[5-(But-1-yn-1-yl)-2-methylfuran-3-yl]ethan-1-one CAS No. 106345-11-3](/img/structure/B12881522.png)
1-[5-(But-1-yn-1-yl)-2-methylfuran-3-yl]ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-(But-1-yn-1-yl)-2-methylfuran-3-yl)ethanone is an organic compound that belongs to the class of furan derivatives Furan derivatives are known for their diverse chemical properties and applications in various fields such as pharmaceuticals, agrochemicals, and materials science
Vorbereitungsmethoden
The synthesis of 1-(5-(But-1-yn-1-yl)-2-methylfuran-3-yl)ethanone can be achieved through several synthetic routes. One common method involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylfuran and but-1-yne.
Reaction Conditions: The reaction typically involves the use of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the furan ring, followed by the addition of but-1-yne under an inert atmosphere (e.g., nitrogen or argon) to form the desired product.
Catalysts: Palladium or copper catalysts may be used to facilitate the coupling reaction between the furan ring and but-1-yne.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.
Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and cost-effectiveness.
Analyse Chemischer Reaktionen
1-(5-(But-1-yn-1-yl)-2-methylfuran-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) can convert the alkyne group to an alkene or alkane.
Substitution: Electrophilic substitution reactions can occur at the furan ring, allowing for the introduction of various functional groups such as halogens (e.g., bromine or chlorine) or nitro groups (NO₂).
Addition: The alkyne group can undergo addition reactions with halogens (e.g., bromine) or hydrogen halides (e.g., HBr) to form dihaloalkanes or haloalkenes.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(5-(But-1-yn-1-yl)-2-methylfuran-3-yl)ethanone has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis for the preparation of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology: In biological research, furan derivatives are studied for their potential biological activities, including antimicrobial, antifungal, and anticancer properties. This compound may serve as a lead compound for the development of new pharmaceuticals.
Medicine: The compound’s potential medicinal properties make it a candidate for drug discovery and development. Researchers investigate its interactions with biological targets and its efficacy in treating various diseases.
Industry: In the materials science industry, furan derivatives are used in the production of polymers, resins, and other advanced materials. This compound may contribute to the development of new materials with desirable properties.
Wirkmechanismus
The mechanism of action of 1-(5-(But-1-yn-1-yl)-2-methylfuran-3-yl)ethanone involves its interactions with molecular targets and pathways. The compound’s alkyne group can participate in click chemistry reactions, forming stable triazole linkages with azides. This property is exploited in bioconjugation and drug delivery applications. Additionally, the furan ring can undergo electrophilic aromatic substitution, allowing the compound to interact with various enzymes and receptors in biological systems.
Vergleich Mit ähnlichen Verbindungen
1-(5-(But-1-yn-1-yl)-2-methylfuran-3-yl)ethanone can be compared with other similar compounds, such as:
2-Methylfuran: A simpler furan derivative without the alkyne group. It is used as a solvent and intermediate in organic synthesis.
5-(But-1-yn-1-yl)furan: A furan derivative with an alkyne group but lacking the methyl group. It is used in similar synthetic applications.
3-Acetyl-2-methylfuran: A furan derivative with an acetyl group at the 3-position and a methyl group at the 2-position. It is used in flavor and fragrance industries.
The uniqueness of 1-(5-(But-1-yn-1-yl)-2-methylfuran-3-yl)ethanone lies in its combination of the alkyne group, methyl group, and furan ring, which imparts distinct chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
106345-11-3 |
|---|---|
Molekularformel |
C11H12O2 |
Molekulargewicht |
176.21 g/mol |
IUPAC-Name |
1-(5-but-1-ynyl-2-methylfuran-3-yl)ethanone |
InChI |
InChI=1S/C11H12O2/c1-4-5-6-10-7-11(8(2)12)9(3)13-10/h7H,4H2,1-3H3 |
InChI-Schlüssel |
DSJMERKWHFBYEF-UHFFFAOYSA-N |
Kanonische SMILES |
CCC#CC1=CC(=C(O1)C)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


